Scaffold Divergence from BDM31343: Phthalimide vs. Piperidine–Propanenitrile at the Oxadiazole 5-Position
The target compound and BDM31343 share an identical thiophen-2-yl-1,2,4-oxadiazole core but diverge at the oxadiazole 5-position substituent. BDM31343 carries a piperidine ring N-acylated with cyanoacetyl (3-oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile; CAS 1001468-07-0), whereas the target compound carries a methylene-linked isoindoline-1,3-dione [1]. In the J. Med. Chem. 2011 SAR series, replacing the cyanoacetyl group of BDM31343 with 4,4,4-trifluorobutyryl was essential for intracellular activity, demonstrating that the nature of the N-acyl substituent on the saturated heterocycle profoundly affects potency [1]. The target compound eliminates the saturated heterocycle entirely, replacing it with a planar, electron-deficient phthalimide that presents two carbonyl oxygen atoms capable of hydrogen-bond acceptance and metal-ion coordination [2].
| Evidence Dimension | Oxadiazole 5-position substituent identity and its impact on target engagement and chemical topology |
|---|---|
| Target Compound Data | Methylene-linked isoindoline-1,3-dione (phthalimide); planar aromatic imide; calculated logP ~2.1; two carbonyl H-bond acceptors; demonstrated lanthanide(III) coordination capacity [1][2] |
| Comparator Or Baseline | BDM31343: piperidine ring N-acylated with cyanoacetyl; saturated heterocycle; SPR IC₅₀ = 3.3 μM against EthR–DNA interaction ; EC₅₀ = 0.1 μM in M. tuberculosis-infected macrophage assay (for the 2-thienoacetyl analog, compound 2) [1] |
| Quantified Difference | Qualitative structural divergence; no direct EthR IC₅₀ data available for the target compound; the phthalimide terminus introduces two additional H-bond acceptors and a larger planar surface area (estimated ΔPSA ≈ +30 Ų vs. BDM31343 cyanoacetyl group) |
| Conditions | Structural comparison based on SMILES/InChI and crystallographic data (CCDC 2360174); BDM31343 data from SPR-based EthR–DNA binding inhibition assay and M. tuberculosis-infected macrophage phenotypic assay [1][2] |
Why This Matters
Procurement of the correct oxadiazole 5-position variant is critical: the phthalimide terminus confers distinct H-bonding and metal-coordination properties absent in BDM31343, making the target compound uniquely suited for studies requiring imide-based bioconjugation, lanthanide-based luminescent probe development, or SAR exploration of the EthR ligand-binding pocket beyond the piperidine chemical space.
- [1] Flipo, M.; Desroses, M.; Lecat-Guillet, N.; Dirié, B.; Carette, X.; Leroux, F.; Piveteau, C.; Demirkaya, F.; Lens, Z.; Rucktooa, P.; et al. Ethionamide Boosters: Synthesis, Biological Activity, and Structure–Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors. J. Med. Chem. 2011, 54 (8), 2994–3010. View Source
- [2] Gurram, D. P.; Marri, G.; Jothimani, N.; Chen, Y. R.; Lin, W.-W. CCDC 2360174: Experimental Crystal Structure Determination. Cambridge Structural Database, 2024. View Source
